molecular formula C30H62 B14477194 5-Methylnonacosane CAS No. 71868-29-6

5-Methylnonacosane

Cat. No.: B14477194
CAS No.: 71868-29-6
M. Wt: 422.8 g/mol
InChI Key: OGTLNRSFHFQTMC-UHFFFAOYSA-N
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Description

5-Methylnonacosane is a methyl-branched alkane with the molecular formula C₃₀H₆₂ and a molecular weight of 422.8 g/mol. Structurally, it consists of a 29-carbon backbone (nonacosane) with a methyl group (-CH₃) branching at the 5th carbon position. This compound is predominantly identified in cuticular hydrocarbon (CHC) profiles of insects, where it plays roles in chemical communication, waterproofing, and species or colony recognition . It has also been detected in plant extracts, such as Berberis libanotica and Lablab purpureus, though its biological significance in plants remains understudied .

Properties

CAS No.

71868-29-6

Molecular Formula

C30H62

Molecular Weight

422.8 g/mol

IUPAC Name

5-methylnonacosane

InChI

InChI=1S/C30H62/c1-4-6-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-29-30(3)28-7-5-2/h30H,4-29H2,1-3H3

InChI Key

OGTLNRSFHFQTMC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCC(C)CCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylnonacosane typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available long-chain alkanes or alkenes.

    Purification: The product is purified using techniques like column chromatography or recrystallization to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound is not common due to its specific applications and limited demand. it can be produced on a larger scale using similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Methylnonacosane can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as alcohols, ketones, or carboxylic acids.

    Reduction: Reduction reactions can be used to remove any unsaturation or functional groups present.

    Substitution: Halogenation or other substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.

    Substitution: Halogenation can be achieved using reagents like chlorine (Cl₂) or bromine (Br₂).

Major Products Formed

    Oxidation: Alcohols, ketones, or carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated alkanes.

Scientific Research Applications

5-Methylnonacosane has several scientific research applications:

    Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry.

    Biology: It plays a role in the study of insect cuticular hydrocarbons and their role in chemical communication.

    Medicine: Research into its potential as a biomarker for certain diseases is ongoing.

    Industry: It is used in the formulation of certain specialty lubricants and coatings.

Mechanism of Action

The mechanism of action of 5-Methylnonacosane in biological systems involves its role as a chemical signal. It interacts with specific receptors on the surface of insects, triggering behavioral responses. The molecular targets and pathways involved in these interactions are still under investigation, but it is known to be part of the complex chemical communication system in insects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Isomers

The following table compares 5-methylnonacosane with other methyl-branched alkanes and linear alkanes based on molecular structure, occurrence, and biological roles:

Compound Molecular Formula Molecular Weight (g/mol) Branching Position Occurrence Key Biological Role
This compound C₃₀H₆₂ 422.8 C5 Insects (Pissodes spp., Odontomachus bauri, cockroaches), plants Chemical communication, seasonal signaling, waterproofing
Nonacosane C₂₉H₆₀ 408.8 None (linear) Insects (Pissodes spp.), plants Structural component of CHCs; less specialized in communication
3-Methylnonacosane C₃₀H₆₂ 422.8 C3 Cockroaches (Blattella germanica), ants Strain recognition; lower abundance compared to this compound
5-Methyltritriacontane C₃₄H₇₀ 478.9 C5 Insects (Pissodes spp.) Dominant CHC component; seasonal abundance
11,15-Dimethylheptacosane C₂₉H₆₀ 408.8 C11, C15 Insects (Pissodes spp.) Seasonal marker (spring-specific)

Functional and Ecological Differences

Branching Position and Specificity
  • This compound vs. Cockroaches (Blattella germanica) also distinguish between these isomers, with this compound being more critical for aggregation behavior .
Seasonal Variation
  • In Pissodes beetles, this compound is exclusive to spring populations, contrasting with nonacosane and heptacosane, which dominate in summer. This seasonality correlates with mating behaviors .
Cross-Species Variability
  • Plants: In Lablab purpureus, this compound is a minor component among 262 volatile compounds, overshadowed by terpenes and esters .
  • Insects: Odontomachus ants rely on this compound for caste-specific signaling, whereas O. relictus ants use (Z)-9-nonacosene for fertility signaling, highlighting functional divergence even among closely related species .

Research Findings and Data Tables

Table 1: Seasonal Abundance of Key CHCs in Pissodes Beetles

Compound Spring Population (%) Summer Population (%) Statistical Significance
This compound Present Absent p < 0.05
Nonacosane 10.2 ± 1.5 25.6 ± 2.1 p < 0.01
Heptacosane 8.7 ± 1.2 18.9 ± 1.8 p < 0.01
5-Methyltritriacontane 45.3 ± 3.0 50.1 ± 2.5 NS

Table 2: Solvent-Dependent Extraction Efficiency in Cockroaches

Compound Relative Abundance (Dichloromethane) Relative Abundance (Methanol) Role in Aggregation
This compound High Low Critical
n-Nonacosane High Low Minor
3-Methylnonacosane Moderate Low Insignificant

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